

Methoxy-Substituted Compounds: A Practical Guide to Unlocking their Anticancer Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-phenylthioacetic acid

Cat. No.: B184835

[Get Quote](#)

Introduction: The Strategic Importance of the Methoxy Group in Oncology Drug Discovery

In the intricate landscape of medicinal chemistry and oncology drug development, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. Among these, the methoxy group (-OCH₃) stands out for its profound influence on a compound's pharmacological profile.^{[1][2]} Its presence is a common feature in numerous natural products with established anticancer properties and is a testament to its evolutionary selection as a key modulator of biological activity.^[2] The methoxy group's utility extends beyond its natural prevalence; medicinal chemists strategically employ it to enhance ligand-target binding, refine physicochemical properties such as solubility and lipophilicity, and optimize metabolic stability (Absorption, Distribution, Metabolism, and Excretion - ADME).^{[1][2][3]} This guide provides an in-depth exploration of the anticancer potential of methoxy-substituted compounds, detailing their mechanisms of action and providing robust protocols for their evaluation in a research setting.

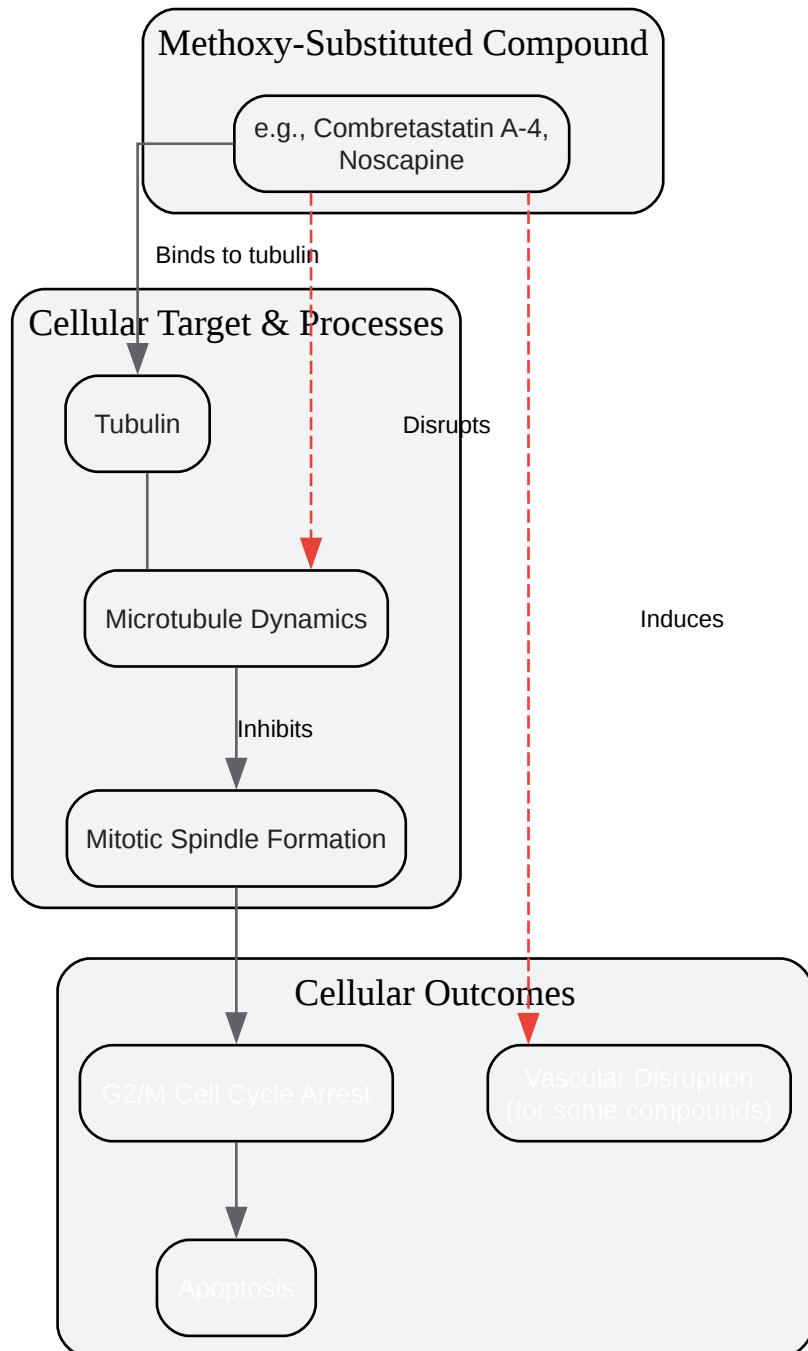
The lipophilic nature of methoxy groups can be a double-edged sword. While it can enhance membrane permeability and target engagement, excessive methylation can lead to poor aqueous solubility, hindering drug delivery.^{[4][5][6][7]} Therefore, a central theme in the development of methoxy-containing anticancer agents is the optimization of the substitution pattern to achieve a delicate balance between lipophilicity and hydrophilicity, often through the synergistic interplay with other functional groups like hydroxyls.^{[4][5]} This guide will delve into specific examples of how this balance is achieved in promising anticancer compounds.

Mechanisms of Action: How Methoxy-Substituted Compounds Combat Cancer

Methoxy-substituted compounds exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes required for tumor growth and survival. Below, we explore the mechanisms of several well-characterized methoxy-containing natural products and their derivatives.

Disruption of Microtubule Dynamics: A Common Strategy

A primary target for many methoxy-substituted anticancer agents is the cellular cytoskeleton, specifically the microtubules. These dynamic polymers of α - and β -tubulin are crucial for cell division, intracellular transport, and maintenance of cell shape.^[8] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).


Combretastatin A-4 (CA-4): This stilbene, isolated from the African bush willow *Combretum caffrum*, is a potent inhibitor of tubulin polymerization.^{[9][10]} Its trimethoxy-substituted A-ring is a key structural feature for its high affinity to the colchicine-binding site on β -tubulin.^[11] Binding of CA-4 prevents the assembly of microtubules, leading to a cascade of downstream effects:

- **Cell Cycle Arrest:** Disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.^[9]
- **Vascular Disruption:** CA-4 exhibits potent anti-angiogenic and vascular-disrupting properties.^{[9][10][11][12]} It selectively targets the immature vasculature of tumors, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor core, leading to extensive necrosis.^{[11][12][13]} This is mediated in part by the downregulation of VEGF and its receptor, VEGFR-2.^{[9][10]}

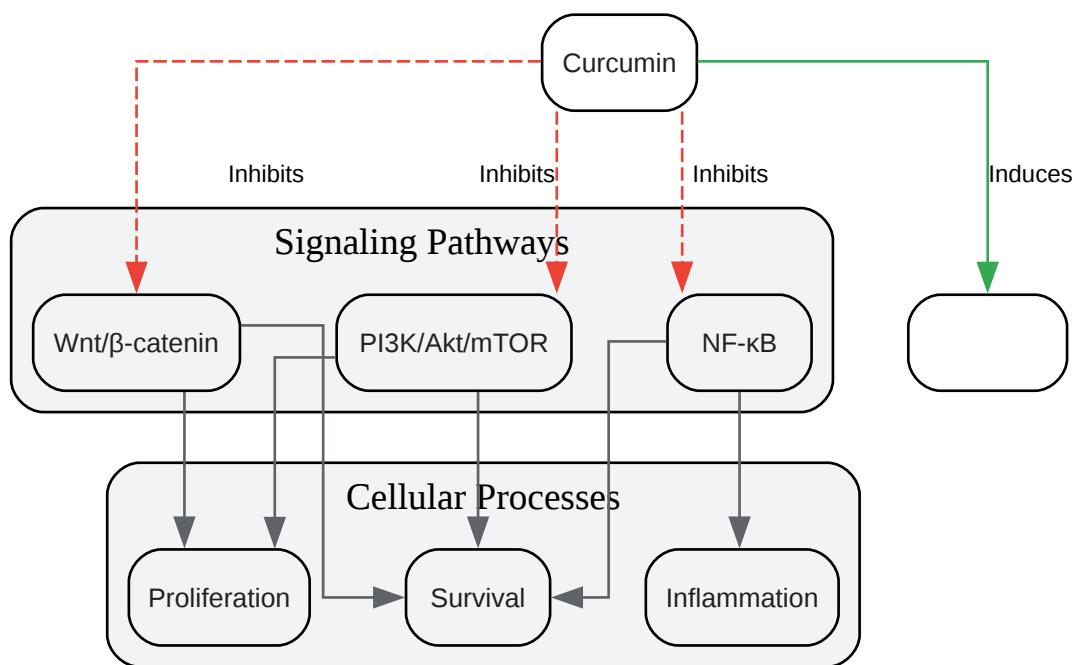
Noscapine: An alkaloid derived from the opium poppy, noscapine also targets tubulin but with a distinct mechanism.^{[8][14][15]} Unlike CA-4, which inhibits polymerization, noscapine modulates microtubule dynamics without causing complete depolymerization.^[8] It binds to tubulin, altering its conformation and affecting microtubule assembly, which leads to mitotic arrest.^{[15][16]} This disruption induces cellular stress, activating apoptotic pathways.^{[8][14]} Notably, noscapine has

a favorable toxicity profile and can cross the blood-brain barrier, making it an attractive candidate for brain tumor therapy.[8][17]

Signaling Pathway: Tubulin Inhibition by Methoxy-Substituted Compounds

[Click to download full resolution via product page](#)

Caption: Mechanism of tubulin-targeting methoxy-substituted compounds.


Modulation of Multiple Signaling Pathways: The Case of Curcumin

Curcumin, the principal curcuminoid of turmeric, is a polyphenol with two methoxy-substituted phenyl rings.[\[18\]](#) Its anticancer activity is pleiotropic, meaning it influences multiple signaling pathways simultaneously.[\[19\]](#)[\[20\]](#)

- Wnt/β-catenin Pathway: Curcumin can downregulate the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers. It achieves this by targeting key components like β-catenin, Dvl-2, Dvl-3, and GSK-3β, leading to the suppression of oncogenic effectors such as c-Myc and Survivin.[\[18\]](#)
- PI3K/Akt/mTOR Pathway: Curcumin has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, growth, and survival.[\[18\]](#)
- NF-κB Signaling: The methoxy groups on curcumin are thought to play a role in the suppression of the pro-inflammatory and pro-survival transcription factor NF-κB.[\[19\]](#)
- Induction of Apoptosis: By modulating these and other pathways, curcumin induces apoptosis in cancer cells, in part through the p53 pathway.[\[18\]](#)

The presence and position of methoxy groups on the curcumin scaffold are crucial for its biological activity, influencing its antioxidant and anti-inflammatory properties.[\[19\]](#)[\[21\]](#) Synthetic analogs with altered methoxy group patterns, such as dimethoxycurcumin, have shown enhanced anticancer activity and metabolic stability.[\[22\]](#)

Signaling Pathway: Pleiotropic Effects of Curcumin

[Click to download full resolution via product page](#)

Caption: Curcumin's multi-targeted anticancer mechanism.

Methoxyflavones and Benzofurans: Emerging Players

- **Methoxyflavones:** These compounds, abundant in nature, exhibit cytotoxic activity against various cancer cell lines.[4][5][6][7][23] The position and number of methoxy groups on the flavone backbone are critical determinants of their anticancer efficacy, influencing ligand-protein binding and the activation of downstream signaling pathways leading to cell death.[4][5] A key challenge with methoxyflavones is their lipophilicity, which can affect their bioavailability.[4][5][6][7]
- **Methoxy-Substituted Benzofurans:** These synthetic compounds have emerged as potent anticancer agents, often outperforming their unsubstituted counterparts.[24] Their mechanism of action is frequently linked to the inhibition of tubulin polymerization.[24]

Quantitative Assessment of Anticancer Activity

A crucial aspect of evaluating novel anticancer compounds is the quantitative determination of their cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC_{50}) is a key metric, representing the concentration of a drug that is required for 50% inhibition *in vitro*.

Compound	Cancer Cell Line	IC ₅₀ (µM)	Mechanism of Action	Reference
5,3'-dihydroxy-3,6,7,8,4'-PeMF	MDA-MB-231 (Breast)	21.27	Not specified	[4]
4'-hydroxy-5,7,3',5'-TeMF	Not specified	>100	Not specified	[4]
50g (6-Methoxybenzofuran derivative)	A549 (Lung)	0.57	Tubulin Polymerization Inhibition	[24]
50g (6-Methoxybenzofuran derivative)	HeLa (Cervical)	0.73	Tubulin Polymerization Inhibition	[24]
50g (6-Methoxybenzofuran derivative)	HCT-116 (Colon)	0.87	Tubulin Polymerization Inhibition	[24]
26 (Methoxybenzofuran derivative)	A549 (Lung)	0.08	Tubulin Polymerization Inhibition	[24]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro characterization of methoxy-substituted compounds with potential anticancer activity.

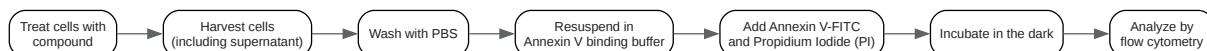
Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[25][26][27]

Experimental Workflow: MTT Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cytotoxicity assay.


Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Preparation: Prepare a series of dilutions of the methoxy-substituted compound in complete culture medium. A vehicle control (e.g., DMSO) should be included at the same concentration as in the highest compound dilution.
- Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle-treated control wells.
- Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[28]

Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay quantifies the number of cells undergoing apoptosis.[29][30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI), a fluorescent nucleic acid intercalator that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells.[29][30]

Experimental Workflow: Annexin V/PI Apoptosis Assay

[Click to download full resolution via product page](#)

Caption: Workflow for apoptosis detection by flow cytometry.

Step-by-Step Methodology:

- Cell Culture and Treatment: Seed cells (e.g., 1×10^6 cells in a T25 flask) and treat with the methoxy-substituted compound at the desired concentration and for the appropriate duration. [29] Include an untreated control.
- Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[29][30] For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells.
- Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[29][31]
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.[31] Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.[31]

- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[32]
- Flow Cytometry Analysis: Add 400 μ L of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[32] At least 10,000 events should be collected per sample.[33]
- Data Interpretation:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic or necrotic cells
 - Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[31][33] This is crucial for determining if a compound induces cell cycle arrest.

Step-by-Step Methodology:

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with the methoxy-substituted compound for the desired time (e.g., 24 or 48 hours).[33]
- Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
- Fixation: Wash the cells with PBS and resuspend the pellet in 500 μ L of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[31] Store the fixed cells at -20°C for at least 2 hours.[33]

- Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 μ L of PI staining solution (containing 50 μ g/mL PI, 100 μ g/mL RNase A, and 0.1% Triton X-100 in PBS).[33] Incubate in the dark at room temperature for 30 minutes.[33]
- Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer.[33]
- Data Analysis: The DNA content will be represented in a histogram. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Analyze the percentage of cells in each phase to determine if the compound induces arrest at a specific checkpoint.

Conclusion and Future Directions

Methoxy-substituted compounds represent a rich and diverse class of molecules with significant anticancer potential. Their ability to modulate key cellular processes, particularly microtubule dynamics and critical signaling pathways, makes them valuable leads in oncology drug discovery. The strategic placement of methoxy groups is a key determinant of their efficacy, and a thorough understanding of their structure-activity relationships is essential for the design of next-generation therapeutics. The protocols outlined in this guide provide a foundational framework for researchers to systematically evaluate the anticancer properties of novel methoxy-substituted compounds, paving the way for their potential translation into clinical applications. Future research should continue to explore novel methoxy-containing scaffolds, optimize their pharmacological properties, and elucidate their complex mechanisms of action to fully unlock their therapeutic potential.

References

- Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Al-Khdhairawi, A. A., Eltom, S. E. M., Zulkifli, R. M., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346.
- Hassanzadeh, K., et al. (n.d.).
- Vonage Pharma. (2024, March 11). The Potential Role of Noscapine in Cancer Treatment. (2016).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Noscapine?

- Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Combretastatin A4 phosphate.
- JETIR. (2019, January). Noscapine: An Effective Anti-Tumor Drug. *Journal of Emerging Technologies and Innovative Research*, 6(1).
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. *Bio-protocol*, 3(6), e374.
- Li, L., et al. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. *Oncotarget*, 7(32), 52084-52099.
- Al-Khdhairawi, A. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. *Molecules*, 30(2), 346.
- Zhou, Y., et al. (2020). Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway. *Journal of Cancer*, 11(13), 3891-3901.
- Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Dark, G. G., et al. (1997). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. *Cancer Research*, 57(10), 1829-1834.
- University of South Florida. (n.d.). Apoptosis Protocols.
- Teymour, M., et al. (2021). Perspectives for synthetic curcuminoids in chemoprevention and treatment of cancer: an update with promising analogues. *Frontiers in Oncology*, 11, 688636.
- Taylor & Francis. (n.d.). Combretastatin a4 – Knowledge and References.
- Sajjadi, M., et al. (2017). A Review of Curcumin and Its Derivatives as Anticancer Agents. *International Journal of Molecular Sciences*, 18(8), 1645.
- Slideshare. (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial.
- Al-Khdhairawi, A. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. *Molecules*, 30(2), 346.
- Monash University. (n.d.). Noscapine derivatives as potential anticancer agents.
- JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- IJCRT. (2023, December). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. *International Journal of Creative Research Thoughts*, 11(12).
- Al-Khdhairawi, A. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. *Molecules*, 30(2), 346.
- Al-Khdhairawi, A. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. *Molecules*, 30(2), 346.
- Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. *Journal of Visualized Experiments*, (109), e53752.
- Queen's University Belfast. (n.d.). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach.

- Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. *ACS Omega*, 4(7), 12035-12042.
- Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. *Scientific Reports*, 10(1), 5788.
- Eapen, C. E., & Bar-Sela, G. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. *Anticancer Research*, 38(8), 4443-4447.
- Giordano, A., & Tommonaro, G. (2022). Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules. *Frontiers in Pharmacology*, 13, 887258.
- JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube.
- Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. *Journal of Medicinal Chemistry*, 52(16), 5114-5125.
- Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. *Cells*, 12(4), 574.
- Yang, C., et al. (2017). Structure and Activity Relationship of Curcumin: Role of Methoxy Group in Anti-inflammatory and Anti-colitis Effects of Curcumin. *Journal of Agricultural and Food Chemistry*, 65(22), 4509-4515.
- Zhidkova, E. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. *Frontiers in Bioengineering and Biotechnology*, 8, 337.
- Kumar, A., et al. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f][18][29]diazepines. *Bioorganic & Medicinal Chemistry Letters*, 22(24), 7483-7487.
- Singh, P., et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. *Journal of Molecular Structure*, 1319, 138760.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. *European Journal of Medicinal Chemistry*, 273, 116364.
- Arnst, J. L., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. *Journal of Medicinal Chemistry*, 59(17), 7896-7913.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. *European Journal of Medicinal Chemistry*, 273, 116364.
- Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]
- 7. [PDF] Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | Semantic Scholar [semanticscholar.org]
- 8. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 15. jetir.org [jetir.org]
- 16. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. monash.edu [monash.edu]

- 18. Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Perspectives for synthetic curcumins in chemoprevention and treatment of cancer: an update with promising analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ijcrt.org [ijcrt.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. noblelifesci.com [noblelifesci.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Apoptosis Protocols | USF Health [health.usf.edu]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Methoxy-Substituted Compounds: A Practical Guide to Unlocking their Anticancer Potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184835#anticancer-potential-of-methoxy-substituted-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com